5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine
Description
Molecular Architecture and Stereochemical Features
The molecular architecture of this compound is built upon a fused bicyclic pyrrolopyrimidine core system that provides the fundamental structural framework for this compound. The pyrrolopyrimidine scaffold consists of a pyrrole ring fused to a pyrimidine ring, creating a planar aromatic system that serves as the foundation for subsequent substitutions. The compound bears the Chemical Abstracts Service registry number 717900-59-9, which uniquely identifies this specific molecular entity within chemical databases.
The stereochemical arrangement of substituents on this compound demonstrates specific positional preferences that influence its overall three-dimensional structure. The bromine atom occupies the 5-position of the pyrrolopyrimidine core, while the chlorine atom is located at the 4-position, creating a distinctive dihalogen substitution pattern. The cyclopentyl group attached to the nitrogen-7 position introduces additional conformational complexity through its saturated five-membered ring structure.
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, designating it as 5-bromo-4-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidine. The stereochemical features of the cyclopentyl substituent contribute to the overall molecular geometry, with the saturated five-membered ring adopting envelope or half-chair conformations that minimize steric interactions with the planar heterocyclic core.
Crystallographic Data and Conformational Analysis
Crystallographic analysis of pyrrolopyrimidine derivatives has revealed important structural insights that can be applied to understanding the solid-state behavior of this compound. Studies of related compounds in this class have demonstrated that pyrrolopyrimidines typically adopt planar configurations in their crystalline state, with intermolecular interactions influencing packing arrangements. The presence of halogen substituents, particularly bromine and chlorine atoms, introduces additional considerations for crystal packing through halogen bonding interactions.
Conformational analysis of the cyclopentyl substituent attached to the nitrogen-7 position reveals dynamic behavior typical of saturated five-membered rings. The cyclopentyl group can adopt various conformational states, including envelope and half-chair configurations, which interchange through low-energy barriers. These conformational preferences influence the overall molecular shape and may affect intermolecular interactions in the solid state.
The molecular geometry optimization studies suggest that the pyrrolopyrimidine core maintains planarity, consistent with its aromatic character, while the cyclopentyl group adopts conformations that minimize steric clashes with the heterocyclic system. The halogen substituents at positions 4 and 5 do not significantly distort the planar arrangement of the bicyclic core but contribute to the overall electron density distribution and molecular electrostatic potential.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear magnetic resonance spectroscopic analysis of this compound provides detailed information about the compound's structure and dynamic behavior in solution. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances corresponding to the aromatic protons of the pyrrolopyrimidine core and the aliphatic protons of the cyclopentyl substituent. The aromatic region typically displays signals for the pyrimidine protons, which appear downfield due to the electron-withdrawing effects of the nitrogen atoms and halogen substituents.
The cyclopentyl protons generate a complex multipicity pattern in the aliphatic region of the proton nuclear magnetic resonance spectrum, reflecting the various magnetic environments created by the five-membered ring structure. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, with aromatic carbons appearing in the characteristic downfield region and aliphatic carbons from the cyclopentyl group resonating in the upfield region.
Infrared spectroscopic analysis reveals characteristic vibrational modes associated with the compound's functional groups. The pyrrolopyrimidine core exhibits aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the fingerprint region, while the cyclopentyl group contributes aliphatic carbon-hydrogen stretching and bending modes. The presence of halogen substituents influences the vibrational frequencies through their mass and electronegativity effects.
| Spectroscopic Technique | Key Observations | Characteristic Features |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Aromatic and aliphatic regions | Pyrimidine protons, cyclopentyl multipicity |
| Carbon-13 Nuclear Magnetic Resonance | Aromatic and aliphatic carbon signals | Downfield aromatic, upfield aliphatic carbons |
| Infrared Spectroscopy | Aromatic and aliphatic vibrations | Carbon-carbon, carbon-nitrogen, carbon-hydrogen modes |
Ultraviolet-visible spectroscopic measurements of pyrrolopyrimidine derivatives typically reveal electronic transitions associated with the aromatic π-system. The compound exhibits characteristic absorption bands corresponding to π→π* transitions of the heterocyclic chromophore, with the exact wavelengths influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating properties of the nitrogen atoms.
Thermodynamic Properties and Solubility Behavior
The thermodynamic properties of this compound reflect the combined influences of its aromatic heterocyclic core, halogen substituents, and aliphatic cyclopentyl group. The compound demonstrates stability characteristics typical of substituted pyrrolopyrimidines, with the halogen atoms contributing to increased molecular stability through their electron-withdrawing effects. Thermal analysis techniques can provide quantitative data on melting point, decomposition temperature, and thermal stability ranges.
Solubility behavior of this compound varies significantly depending on the solvent system employed. The presence of both polar nitrogen atoms and nonpolar halogen substituents creates an amphiphilic character that influences dissolution properties. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide typically provide good solubility due to their ability to solvate both the polar heterocyclic nitrogen atoms and accommodate the halogenated aromatic system.
The cyclopentyl substituent contributes hydrophobic character to the molecule, potentially enhancing solubility in less polar organic solvents while reducing water solubility. This balance between polar and nonpolar characteristics makes the compound suitable for various synthetic applications where controlled solubility properties are advantageous.
| Property | Characteristic | Influencing Factors |
|---|---|---|
| Thermal Stability | Moderate to high | Aromatic core, halogen substituents |
| Polar Solvent Solubility | Good | Nitrogen atoms, aromatic system |
| Nonpolar Solvent Solubility | Moderate | Cyclopentyl group, halogen atoms |
| Water Solubility | Limited | Hydrophobic substituents |
Properties
IUPAC Name |
5-bromo-4-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3/c12-8-5-16(7-3-1-2-4-7)11-9(8)10(13)14-6-15-11/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNKKZJTGNTSNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C3=C2N=CN=C3Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Step
- Reagents and Conditions: The bromination is typically performed by slow addition of 1-bromopyrrolidine-2,5-dione (N-bromosuccinimide, NBS) to a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in an organic solvent such as dichloromethane.
- Reaction Conditions: The mixture is stirred at room temperature, often overnight, to ensure complete bromination at the 5-position.
- Outcome: This step yields 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine as an intermediate.
Introduction of Cyclopentyl Group
- The cyclopentyl group is introduced at the 7-position via nucleophilic substitution or cyclization reactions involving appropriate cyclopentyl precursors.
- This step may involve metal-catalyzed coupling or intramolecular cyclization under basic or catalytic conditions.
Industrial Scale Production
- Industrial methods scale up the laboratory synthesis by using continuous flow reactors and automated systems.
- Reaction parameters such as temperature, stirring speed, and reagent addition rates are optimized to improve efficiency and reproducibility.
- Use of cost-effective catalysts and solvents is prioritized to reduce production costs.
Detailed Research Findings on Preparation
A recent patent (CN111303162B) describes a novel preparation method for a closely related compound, 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, which shares the cyclopentyl-pyrrolo[2,3-d]pyrimidine core. The methodology provides insights applicable to the preparation of 5-bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine:
- Nickel-Catalyzed Coupling: Using nickel salts (e.g., nickel chloride) and cuprous halides as catalysts, 5-bromo-2-chloro-N-cyclopentyl pyrimidine-4-amine is coupled with acrylic acid under organic ligands and base to form an acrylate intermediate.
- Intramolecular Cyclization: The acrylate intermediate undergoes cyclization in the presence of a catalyst and base to form a dihydro-pyrrolo[2,3-d]pyrimidine derivative.
- Oxidative Dehydrogenation: The dihydro derivative is oxidized using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to yield the fully aromatic pyrrolo[2,3-d]pyrimidine system.
- Advantages: This method avoids expensive palladium catalysts, uses readily available raw materials, and achieves high yields, making it suitable for industrial production.
Chemical Reaction Analysis
| Reaction Step | Reagents/Conditions | Product/Outcome | Notes |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), dichloromethane, RT | 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Controlled addition, overnight reaction |
| Cyclopentyl Introduction | Nickel salt catalyst, cuprous halide, acrylic acid, organic ligand, base | Acrylate intermediate, then cyclized product | Avoids Pd catalysts, cost-effective |
| Oxidative Dehydrogenation | DDQ, organic solvent | Aromatic pyrrolo[2,3-d]pyrimidine derivative | Final aromatization step |
Summary Table of Key Preparation Parameters
| Parameter | Laboratory Synthesis | Industrial Synthesis | Novel Patent Method (CN111303162B) |
|---|---|---|---|
| Halogenation reagent | N-Bromosuccinimide (NBS) | NBS or equivalents, controlled addition | Not directly applicable (focus on cyclopentylation) |
| Catalyst | None or mild catalysts | Continuous flow with optimized catalysts | Nickel salts with cuprous halide |
| Solvent | Dichloromethane | Dichloromethane or other organic solvents | Organic solvents suitable for coupling and cyclization |
| Temperature | Room temperature, overnight | Controlled temperature for scale-up | Varied (ambient to reflux depending on step) |
| Yield | Moderate to high | Optimized for high yield and purity | High yield, cost-effective |
| Cost | Moderate (lab scale) | Lower per unit due to scale | Low due to cheap catalysts and reagents |
Notes on Reaction Optimization and Challenges
- Selectivity: Bromination must be carefully controlled to avoid polybromination or substitution at unintended positions.
- Purity: Post-reaction purification often involves crystallization or chromatography to isolate the desired halogenated cyclopentyl pyrrolo[2,3-d]pyrimidine.
- Catalyst Choice: The shift from palladium to nickel catalysts in recent methods reduces costs and environmental impact.
- Scalability: Continuous flow reactors and automated reagent addition improve reproducibility and scalability in industrial settings.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 4 undergoes nucleophilic displacement under mild conditions due to electron-withdrawing effects of the pyrimidine ring.
Amine Substitution
Reaction with ammonia or amines replaces the chlorine with amino groups:
Example :
5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine reacts with concentrated NH₄OH in i-PrOH at 100°C for 40 hours to yield 5-bromo-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine (67% yield) .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NH₄OH (33% in EtOH) | 100°C, 40 hr, sealed tube | 4-Amino derivative | 67% |
| Me₂NH | i-PrOH, 100°C | 4-Dimethylamino derivative | 95% |
Alkoxy Substitution
Alkoxides (e.g., NaOMe) in polar aprotic solvents (DMF, DMSO) substitute chlorine with methoxy or ethoxy groups at 80–120°C.
Cross-Coupling Reactions
The bromine at position 5 participates in palladium-catalyzed couplings, enabling aryl/heteroaryl functionalization.
Suzuki-Miyaura Coupling
Reaction with arylboronic acids under Suzuki conditions installs aryl groups at C5:
Example :
Using Pd(PPh₃)₄, Na₂CO₃, and 4-methoxyphenylboronic acid in THF/H₂O at 80°C yields 5-(4-methoxyphenyl)-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine (53% yield) .
| Boronic Acid | Catalyst | Conditions | Yield |
|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄ | THF/H₂O, 80°C, 12 hr | 53% |
| 3-Fluorophenyl | Pd(dppf)Cl₂ | DME, 90°C, 18 hr | 30% |
Buchwald-Hartwig Amination
Palladium/ligand systems enable C–N bond formation at C5. For example, coupling with morpholine using Xantphos-Pd-G3 produces 5-morpholino derivatives.
Metal-Halogen Exchange and Functionalization
The bromine at C5 undergoes lithiation for carboxylation or alkylation:
Example :
Treatment with n-BuLi at -78°C in THF followed by quenching with CO₂ generates 4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (87% yield) .
| Lithiating Agent | Electrophile | Product | Yield |
|---|---|---|---|
| n-BuLi | CO₂ | 5-Carboxylic acid derivative | 87% |
Reduction and Dehalogenation
-
Debromination : Catalytic hydrogenation (H₂/Pd/C) removes bromine, yielding 4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine.
-
Dechlorination : Strong reducing agents (e.g., Zn/HOAc) reduce C4 chlorine to hydrogen.
Cyclization and Ring Expansion
Intramolecular cyclizations with dienophiles or alkynes generate fused polycyclic systems. For example, DDQ-mediated oxidation forms 6,7-dihydro derivatives .
Scientific Research Applications
Synthetic Route Example:
- Starting Material : 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Reagent : N-bromosuccinimide (NBS).
- Solvent : DCM.
- Conditions : Stirring at room temperature for an extended period (e.g., overnight).
Chemistry
5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine serves as an important intermediate in the synthesis of complex organic molecules and other heterocyclic compounds. Its reactivity allows for various substitution reactions, enabling the introduction of different functional groups.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Substitution Reactions | Replacement of Br or Cl with nucleophiles | Amines, thiols |
| Oxidation/Reduction | Modifying oxidation states | KMnO4 (oxidizing agent), LiAlH4 (reducing agent) |
Biology
In biological research, this compound is utilized to study enzyme inhibitors and receptor modulators. Its structure allows it to interact with specific molecular targets, making it valuable for understanding biochemical pathways.
Medicine
This compound is explored as a precursor in the development of pharmaceutical drugs aimed at treating cancer and infectious diseases. Its potential to inhibit specific enzymes or modulate receptor activity makes it a candidate for further drug design.
Case Study 1: Enzyme Inhibition
Research has demonstrated that derivatives of this compound exhibit inhibitory activity against certain kinases involved in cancer progression. Studies indicate that modifications to the cyclopentyl group can enhance selectivity and potency.
Case Study 2: Antiviral Activity
In vitro studies have shown that compounds related to this compound possess antiviral properties against specific pathogens. These findings suggest potential applications in antiviral drug development.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Reactivity : Phenylsulfonyl-substituted derivatives exhibit higher electrophilicity at C4, facilitating cross-coupling reactions .
Substituent Variations at C5 and C4
Biological Activity
5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine is a compound belonging to the pyrrolo[2,3-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in cancer research. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrrolo[2,3-d]pyrimidine scaffold through halogenation and cyclization processes. A notable method includes the reaction of 4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine with brominating agents such as N-bromosuccinimide (NBS) to introduce bromine at the 5-position. The yield and purity of synthesized compounds are often analyzed using NMR spectroscopy and other analytical techniques to ensure structural integrity.
Synthesis Pathway
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | 4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine + NBS | 25 °C, 16 h | This compound |
Anticancer Properties
Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer activity. Specifically, studies have shown that compounds with similar scaffolds can act as inhibitors of p21-activated kinase 4 (PAK4), a protein implicated in tumor progression. For instance, compound 5n demonstrated potent inhibitory activity against PAK4 with an IC50 value of 2.7 nM and also exhibited cytotoxic effects on MV4-11 leukemia cells by inducing G0/G1 phase arrest and apoptosis .
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of Kinases : Compounds like this compound may inhibit key signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Flow cytometry assays have revealed that certain derivatives can induce apoptosis in cancer cell lines through modulation of cell cycle proteins.
- Molecular Docking Studies : These studies suggest that the compound binds effectively to target proteins through hydrogen bonding and hydrophobic interactions, enhancing its potential as a therapeutic agent .
Case Studies
- PAK4 Inhibition : A study focusing on a series of pyrrolo[2,3-d]pyrimidine derivatives found that compound 5n not only inhibited PAK4 but also affected downstream signaling pathways related to cell survival .
- Breast Cancer Activity : Another investigation into pyrrolo[2,3-d]pyrimidines demonstrated that specific derivatives showed promising results against MCF-7 breast cancer cells with notable IC50 values ranging from 51.35 µg/mL to 60.14 µg/mL .
Summary of Biological Activities
| Activity Type | Compound | IC50 (nM/µg/mL) | Target/Effect |
|---|---|---|---|
| PAK4 Inhibition | Compound 5n | 2.7 | Enzymatic inhibition |
| Anticancer (MCF-7) | Derivative 6e | 51.35 | Cytotoxicity |
| Antioxidant | Derivative 7a | 52.21 | DPPH assay |
Q & A
Q. What structural features of 5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine contribute to its biochemical activity?
The compound’s pyrrolo[2,3-d]pyrimidine core provides a planar heterocyclic scaffold for binding kinase active sites, while the cyclopentyl group enhances lipophilicity and steric bulk, improving membrane permeability and target selectivity. The bromine and chlorine substituents at positions 5 and 4 modulate electronic properties, influencing binding affinity. Substitutions at position 7 (e.g., cyclopentyl) are critical for avoiding metabolic degradation .
Q. How is this compound synthesized, and what are common intermediates?
A validated route involves:
- Step 1 : Alkylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with cyclopentyl bromide using Cs₂CO₃ as a base in N-methyl-2-pyrrolidone (NMP) at 23°C to introduce the cyclopentyl group .
- Step 2 : Bromination and chlorination via electrophilic substitution or halogen-exchange reactions. For example, Sonogashira coupling with propargyl alcohol followed by cyclization using tetrabutylammonium fluoride yields key intermediates .
Advanced Research Questions
Q. How can synthetic yields be optimized for the cyclization step in large-scale production?
Low yields in cyclization (e.g., during tetrabutylammonium fluoride-mediated steps) often arise from incomplete ring closure or side reactions. Strategies include:
- Catalyst screening : Testing phase-transfer catalysts (e.g., crown ethers) to enhance reaction efficiency.
- Temperature control : Maintaining strict temperature ranges (e.g., 0–5°C during nitrile oxide cycloaddition).
- Purification : Using flash chromatography or recrystallization to isolate intermediates before cyclization .
Q. What computational methods predict the compound’s kinase inhibition selectivity?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations analyze binding modes with kinases like EGFR and VEGFR2. Key parameters:
- Binding free energy : Calculated via MM-PBSA to compare affinities for different kinase isoforms.
- Ligand strain energy : Assesses conformational changes required for target binding.
- Residue interaction networks : Identifies critical hydrogen bonds (e.g., with kinase hinge regions) .
Q. How do researchers resolve contradictions in reported IC₅₀ values across kinase assays?
Discrepancies may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Mitigation strategies:
- Standardization : Use consistent ATP levels (e.g., 1 mM) and recombinant kinase isoforms (e.g., EGFR L858R mutant).
- Control compounds : Include reference inhibitors (e.g., gefitinib for EGFR) to validate assay conditions.
- Structural analysis : Compare X-ray co-crystal structures to identify binding-site variations .
Q. What analytical techniques confirm compound purity and stability under physiological conditions?
- HPLC-MS : Quantifies purity (>95%) and detects hydrolytic degradation products (e.g., dehalogenated analogs).
- NMR stability studies : Monitor compound integrity in buffers (pH 1–10) at 37°C over 24 hours.
- LC-UV : Tracks photodegradation under UV light (λ = 254 nm) .
Q. How can substituent modifications improve target selectivity against CDK2 vs. CDK4?
- Position 6 modifications : Introducing aryl-methyl groups (e.g., 2-chlorophenyl) enhances CDK2 selectivity by filling hydrophobic pockets.
- Position 4 substitutions : Replacing chlorine with bulkier groups (e.g., morpholine) disrupts CDK4 binding due to steric clashes.
- Free-energy perturbation (FEP) : Computationally models substituent effects on binding thermodynamics .
Data Contradiction and Optimization
Q. Why do alternative synthetic routes (e.g., alkylation vs. cyclization) yield divergent impurity profiles?
Alkylation (e.g., using MeI) may produce N7-methyl byproducts due to over-alkylation, while cyclization routes (e.g., via Sonogashira coupling) risk propargyl alcohol dimerization. Impurity mitigation:
- Reaction monitoring : Use in-situ FTIR to track intermediate consumption.
- Byproduct scavengers : Add molecular sieves to absorb excess reagents .
Q. What experimental designs validate the compound’s antiangiogenic activity in vivo?
- Chorioallantoic membrane (CAM) assay : Quantifies blood vessel inhibition using daily dosing (10–50 mg/kg).
- Matrigel plug assay : Measures hemoglobin content in plugs implanted in mice.
- Micro-CT imaging : Visualizes tumor vasculature reduction in xenograft models .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Alkylation | Cs₂CO₃, MeI | 81 | 95 | |
| Sonogashira Cyclization | Pd(PPh₃)₄, CuI, TBAF | 67 | 92 |
Q. Table 2. Kinase Inhibition Profiles
| Kinase | IC₅₀ (nM) | Assay Conditions | Reference |
|---|---|---|---|
| EGFR | 12 ± 2 | 1 mM ATP, pH 7.4 | |
| VEGFR2 | 28 ± 5 | 0.1 mM ATP, pH 7.4 | |
| CDK2 | 45 ± 7 | Recombinant isoform |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
